molecular formula C16H17NO4S B12499878 N-[(2,4-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonamide

N-[(2,4-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonamide

Cat. No.: B12499878
M. Wt: 319.4 g/mol
InChI Key: ZLGWEWVVSRSMLZ-UHFFFAOYSA-N
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Description

N-[(2,4-Dimethoxyphenyl)methylidene]-4-methylbenzenesulfonamide is a Schiff base derivative synthesized via the condensation of 2,4-dimethoxybenzaldehyde with 4-methylbenzenesulfonamide in refluxing ethanol . This compound belongs to a broader class of N-[(R-phenyl)methylidene]-4-methylbenzenesulfonamides, where the R group varies, influencing physicochemical and biological properties. The 2,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups at the ortho and para positions, which can enhance solubility and modulate electronic interactions in biological systems.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-4-8-15(9-5-12)22(18,19)17-11-13-6-7-14(20-2)10-16(13)21-3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGWEWVVSRSMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Analysis of Preparation Methods

Method Catalyst/Reagent Solvent Temperature/Time Yield Key Advantages Limitations
Acid-Catalyzed HCl/H₂SO₄ Ethanol Reflux, 2–6 h 50–70% Simple, scalable Prolonged reaction time
AlCl₃-Catalyzed AlCl₃ Solvent-free 25°C, 15–30 min 85–90% High efficiency, eco-friendly Requires anhydrous conditions
Microwave-Assisted Pyridine Methanol 140°C, 30–60 min 60–80% Rapid, energy-efficient High equipment cost

Base-Mediated Condensation

Approach : Bases like triethylamine or pyridine deprotonate the sulfonamide’s amine, enhancing its nucleophilicity. This method is less common due to the sulfonamide’s poor basicity but remains viable with strong bases.

Example Protocol :

  • Reactants : 4-Methylbenzenesulfonamide (1 equiv) + 3,4-dimethoxybenzaldehyde (1.1–1.5 equiv).
  • Base : Triethylamine (1–2 equiv).
  • Solvent : Dichloromethane or DMF.
  • Conditions : Room temperature, 2–4 hours.

Yield : Low to moderate (40–60%), due to competing side reactions.

Solid-Phase Synthesis

Approach : Immobilizing the sulfonamide on a solid support (e.g., silica or resin) facilitates purification and scalability. This method is suitable for combinatorial chemistry applications.

Example Protocol :

  • Support : Silica gel functionalized with sulfonamide.
  • Reactants : 3,4-dimethoxybenzaldehyde (2–3 equiv).
  • Conditions : Microwave irradiation or thermal activation.

Yield : Variable (50–80%), depending on loading efficiency.

Table 2: Key Reagents and Their Roles

Component Role Source Example
AlCl₃ Carbonyl activation (Lewis acid)
HCl Protonation of aldehyde
Pyridine Base for deprotonation
3,4-Dimethoxybenzaldehyde Aldehyde partner

Optimization Strategies

  • Catalyst Screening : Test transition metals (CuCl₂, FeCl₃) or ionic liquids to improve yields.
  • Solvent Engineering : Use ionic liquids or deep eutectic solvents (DES) for greener synthesis.
  • Microwave Parameters : Optimize power (100–300 W) and time (15–60 minutes) for higher efficiency.

Challenges and Limitations

  • Low Reactivity : Sulfonamides exhibit reduced nucleophilicity due to electron-withdrawing sulfonyl groups, necessitating strong acids or catalysts.
  • Byproduct Formation : Overheating or excess aldehyde may lead to polymers or side imines.
  • Purification : Crude products often require chromatography due to polar byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxybenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,4-dimethoxybenzylidene)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The imine group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structural features allow it to interact with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Spectroscopic and Physical Properties

  • NMR Shifts :

    • The target compound’s ¹H NMR would show characteristic methoxy peaks at ~3.8 ppm and aromatic protons influenced by electron-donating groups. Similar compounds, such as N-(3,5-dimethoxyphenyl)-4-methylbenzenesulfonamide (), exhibit methoxy signals at 3.75–3.85 ppm, with aromatic protons split due to substituent positions .
    • In contrast, chloro-substituted analogs () display downfield shifts for aromatic protons adjacent to electronegative groups.
  • Mass Spectrometry: The molecular ion peak for the target compound is expected near m/z 345 (C₁₆H₁₇NO₄S). Analogous compounds, such as N-(4-chlorobenzylidene)-4-methylbenzenesulfonamide, show [M+H]⁺ peaks at m/z 310, consistent with halogen substitution .

Biological Activity

N-[(2,4-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from recent studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the 2,4-dimethoxyphenyl moiety is significant as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has been evaluated against various bacterial strains, demonstrating significant antibacterial properties.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values for this compound against selected bacterial strains:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.23
Escherichia coli0.47
Pseudomonas aeruginosa0.35
Bacillus cereus0.17

These results indicate that the compound exhibits potent activity against both gram-positive and gram-negative bacteria, with Bacillus cereus being particularly susceptible.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Studies have reported cytotoxic effects on various cancer cell lines.

Cytotoxicity Data

The following table presents the IC50 values for the compound against different cancer cell lines:

Cell LineIC50 (μM)
HCT-11636
HeLa34
MCF-770

These values suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner. Notably, HCT-116 and HeLa cells exhibited higher sensitivity compared to MCF-7 cells.

The biological activity of this compound can be attributed to its ability to interact with cellular targets. The proposed mechanisms include:

  • Disruption of Cell Membranes : The compound may disrupt microbial cell membranes, leading to increased permeability and cell death.
  • Induction of Apoptosis : In cancer cells, it appears to induce apoptosis through caspase activation and morphological changes indicative of programmed cell death.
  • Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Antibacterial Activity : A study investigated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus. The results indicated a significant reduction in bacterial load, suggesting potential use in treating resistant infections.
  • Cytotoxicity Evaluation : Another study assessed the cytotoxic effects on HeLa cells using flow cytometry to analyze apoptosis markers. The findings revealed that treatment with the compound significantly increased apoptotic cell populations compared to controls.

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